
4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine” is a versatile chemical compound with immense potential in scientific research. Its unique structure enables a wide range of applications. It is a quinazoline derivative, a class of compounds known for their wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of morpholines, such as “this compound”, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular structure of “this compound” is unique and enables a wide range of applications. Quinazolines, to which this compound belongs, are considered an important pharmacophore in medicinal chemistry .科学的研究の応用
Metabolic Fate and Analytical Profiles
- The metabolic fate of synthetic cannabinoid receptor agonists, including compounds structurally related to 4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine, was studied. Key findings include the identification of in vitro phase I and II metabolites, the involvement of various human monooxygenases and carboxylesterases in hydroxylation, and suggestions for toxicological screenings (Richter et al., 2022).
Pharmacological Activity
- The compound and its analogs have been studied for their potential as caspase-3 inhibitors, a critical enzyme in apoptosis. Some derivatives of this compound were found to be potent inhibitors, highlighting its relevance in cancer research and therapy (Kravchenko et al., 2005).
Synthesis and Transformation
- Research on the synthesis and chemical transformations of compounds similar to this compound has been conducted, exploring effective synthesis methods and chemical transformations that may have pharmaceutical relevance (Kravchenko et al., 2006).
Anticancer Potential
- Investigations into the anticancer activities of 4-aminoquinoline derivatives, structurally related to the compound , revealed promising results against various cancer cell lines. This research points to potential therapeutic applications in cancer treatment (Solomon et al., 2019).
Antibacterial Properties
- Studies have shown that certain quinoxaline sulfonamides, related to this compound, possess antibacterial activities, indicating their potential use in combating bacterial infections (Alavi et al., 2017).
作用機序
Target of Action
The compound “4-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)morpholine” is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives have been reported to exhibit a wide range of pharmacological activities . They can interact with their targets and induce changes that result in their therapeutic effects .
Biochemical Pathways
Quinoxaline derivatives have been reported to influence various biochemical pathways, leading to their broad range of biomedical activities .
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biomedical activities, such as antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action .
特性
IUPAC Name |
4-[3-[(4-chlorophenyl)methylsulfonyl]quinoxalin-2-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c20-15-7-5-14(6-8-15)13-27(24,25)19-18(23-9-11-26-12-10-23)21-16-3-1-2-4-17(16)22-19/h1-8H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUUMUIWYUWLOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

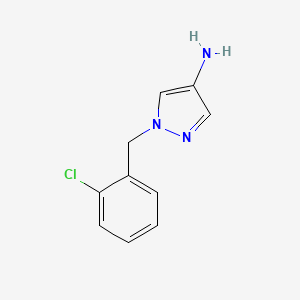
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2361629.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2361631.png)
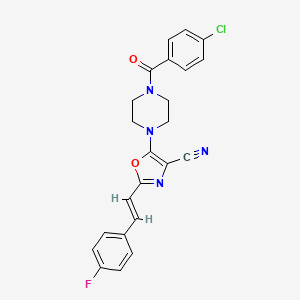
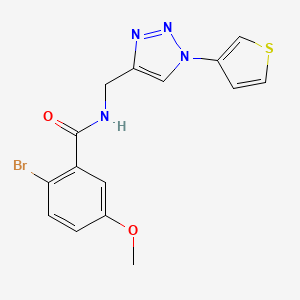
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2361638.png)
![3-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2361640.png)
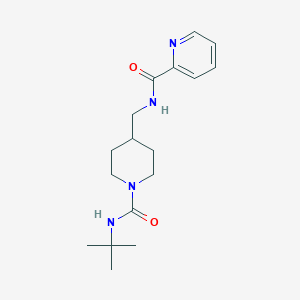

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2361643.png)
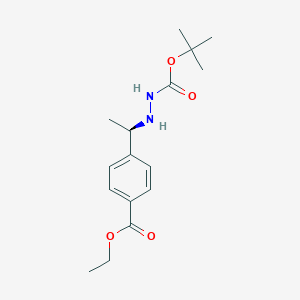
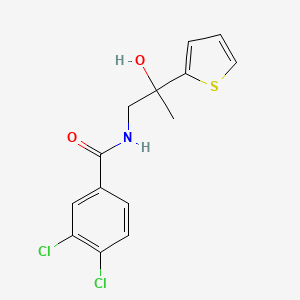
![{[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2361648.png)
![Methyl 1-[2-(1,3-benzodioxole-5-carbonylamino)ethylsulfonyl]piperidine-4-carboxylate](/img/structure/B2361651.png)